Home > Products > Screening Compounds P17813 > 1-Cyclopentyl-3-(methylamino)propan-1-one
1-Cyclopentyl-3-(methylamino)propan-1-one -

1-Cyclopentyl-3-(methylamino)propan-1-one

Catalog Number: EVT-15395209
CAS Number:
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Cyclopentyl-3-(methylamino)propan-1-one, also known by its chemical structure and CAS number 6053-58-3, is a compound that has garnered interest in various scientific fields. It is classified primarily as an organic compound with potential applications in medicinal chemistry and pharmacology due to its structural similarities to other psychoactive substances. The compound features a cyclopentyl group attached to a propanone backbone, which includes a methylamino functional group.

Source and Classification

This compound falls under the category of propanones and is part of a broader class of amines. Its molecular formula is C8H15NC_8H_{15}N, resulting in a molecular weight of approximately 127.227 g/mol. The compound has been identified in various chemical databases and is noted for its structural characteristics that may influence its biological activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-Cyclopentyl-3-(methylamino)propan-1-one can be approached through several methods. A common synthetic route involves:

  1. Formation of the Propanone Backbone: This can be achieved through the reaction of cyclopentanone with methylamine under acidic or basic conditions, facilitating the formation of an imine intermediate.
  2. Reduction: The imine can then undergo reduction using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the desired propanone derivative.
  3. Purification: The final product may require purification techniques such as distillation or chromatography to isolate 1-Cyclopentyl-3-(methylamino)propan-1-one from by-products.
Molecular Structure Analysis

Structure and Data

The molecular structure of 1-Cyclopentyl-3-(methylamino)propan-1-one consists of a cyclopentyl ring connected to a propanone functional group, which is further substituted with a methylamino group at the third carbon. The structure can be represented as follows:

Molecular Structure C8H15N\text{Molecular Structure }C_8H_{15}N

Key structural data includes:

  • Molecular Weight: 127.227 g/mol
  • Density: Approximately 0.9 g/cm³
  • Boiling Point: Estimated at around 168.3 °C at 760 mmHg
  • Flash Point: Approximately 50.1 °C .
Chemical Reactions Analysis

Reactions and Technical Details

1-Cyclopentyl-3-(methylamino)propan-1-one can participate in various chemical reactions, including:

  • Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate.
  • Reduction: Under reducing conditions, it can be converted into alcohols or amines.
  • Nucleophilic Substitution: The methylamino group can engage in nucleophilic substitution reactions, potentially leading to the formation of more complex derivatives .

These reactions highlight the compound's versatility as a building block in organic synthesis.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-Cyclopentyl-3-(methylamino)propan-1-one include:

  • Appearance: Typically exists as a colorless liquid.
  • Density: Approximately 0.9 g/cm³.
  • Boiling Point: Around 168.3 °C.
  • Flash Point: Approximately 50.1 °C.

Chemical properties include its reactivity towards oxidation and reduction processes, making it suitable for further chemical modifications .

Applications

Scientific Uses

1-Cyclopentyl-3-(methylamino)propan-1-one has potential applications in:

  • Medicinal Chemistry: Due to its structural properties, it may serve as a precursor for developing new psychoactive substances or therapeutic agents targeting neurological conditions.
  • Research Studies: It may be utilized in studies focused on understanding the mechanisms of drug action within the central nervous system.

Given its chemical characteristics, further research into its pharmacological effects could elucidate additional applications within pharmaceutical sciences .

Introduction to 1-Cyclopentyl-3-(methylamino)propan-1-one in Contemporary Research

This β-keto-amine scaffold exemplifies modern medicinal chemistry's strategic focus on synthetically tractable frameworks with targeted bioactivity potential. Characterized by a cyclopentyl ketone moiety linked via ethylene bridge to a methylamino group, its architecture embodies key design principles for kinase inhibition and central nervous system modulation. The compound's emergence reflects broader trends in leveraging small, conformationally constrained alicyclic systems to optimize ligand-receptor interactions while maintaining favorable physicochemical properties. Contemporary research prioritizes its dual role as: (1) a synthetic intermediate for complex bioactive molecules and (2) a structural template for probing structure-activity relationships in aminergic G-protein-coupled receptors and nucleotide-binding kinases. This review examines its historical trajectory and distinctive structural features underlying its pharmacological relevance.

Historical Context and Emergence in Pharmacological Studies

The documented investigation of 1-cyclopentyl-3-(methylamino)propan-1-one emerged indirectly through research into structurally complex kinase inhibitors during the early 2000s. Medicinal chemists recognized the cyclopentyl ring's utility as a sterically defined, metabolically stable bioisostere for bulkier aromatic systems in modulating kinase binding pockets. Seminal work on SRC/ABL1 dual inhibitors identified scaffolds incorporating the cyclopentyl-methylaminopropanone motif as critical intermediates. Notably, the prototype ATP-competitive inhibitor AP23464 (3-[2-(2-cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-yl)ethyl] explicitly incorporated a cyclopentylamino component derived from this chemical lineage, highlighting its role in targeting resistance-conferring mutations like BCR-ABL1T315I [1]. This positioned 1-cyclopentyl-3-(methylamino)propan-1-one as a valuable precursor in synthesizing third-generation tyrosine kinase inhibitors (TKIs), bridging the gap between early purine-based inhibitors and advanced clinical candidates like ponatinib. Its emergence coincided with heightened regulatory scrutiny on novel synthetic compounds, placing its research within tightly controlled frameworks under schedules established by agencies like the DEA and state pharmacy boards [2] [5] [7].

Research accelerated due to this scaffold's synthetic versatility. The ketone functionality enabled Schiff base formation or reductive amination for introducing diverse amine components, while the methylamino group facilitated further derivatization or salt formation enhancing solubility. Its exploration became intrinsically linked to overcoming limitations of first-generation TKIs, particularly their susceptibility to gatekeeper mutations in kinase domains. The cyclopentyl ring provided optimal hydrophobic volume for engaging conserved regions in the ATP-binding cleft without inducing steric clashes that hindered binding of larger cyclohexyl or aromatic analogs. This was empirically validated through molecular docking studies comparing analogs with varying ring sizes, establishing the cyclopentyl derivative's superior fit within hydrophobic sub-pockets [1]. Consequently, the compound transitioned from a chemical curiosity to a strategically significant pharmacophore component in targeted cancer therapeutics research.

  • Table 1: Key Historical Milestones in the Compound's Research Trajectory
    Time PeriodResearch FocusSignificanceKey Outcome
    Pre-2000Alicyclic β-keto-amines in CNS drug discoveryExploration of conformational effects on receptor bindingEstablished cyclopentyl's optimal ring size for blood-brain barrier penetration and receptor affinity [1]
    2000-2005Kinase inhibitor scaffold development (e.g., AP23464)Addressing TKI resistance mutationsValidation of cyclopentyl-methylaminopropanone motif for binding mutant kinase domains [1]
    2006-2012Advanced TKI synthesis (Ponatinib precursors)Overcoming BCR-ABL1T315I resistanceCompound identified as critical intermediate for third-generation inhibitors [1]
    2013-PresentTargeted molecular probes & computational modelingSAR optimization for selectivityHigh-resolution structural data confirming hydrophobic pocket engagement [1] [4]

Regulatory frameworks significantly shaped its accessibility for research. Following its identification as a potential precursor to scheduled substances, state pharmacy boards like New Mexico's implemented specific registration requirements (§16.19.20.8 NMAC) for entities synthesizing or distributing such compounds for research. Researchers required registrations designating schedules (§16.19.20.12 NMAC) and underwent facility inspections (§16.19.20.15 NMAC) ensuring security against diversion [5]. Similarly, Nevada (NAC 453.210-453.300) established application processes, fees, and inspection protocols for controlled substance research [7]. These regulatory hurdles initially slowed widespread academic investigation but later provided clear pathways for legitimate pharmacological study under controlled conditions, particularly after its relevance to kinase inhibition was firmly established.

Structural Significance in Medicinal Chemistry and Drug Design

The molecule's distinct architecture—cyclopentyl carbonyl + CH2CH2NHCH3—confers unique advantages in drug design, balancing conformational flexibility with defined spatial positioning of pharmacophoric elements. X-ray crystallographic analyses of analogs reveal that the cyclopentyl ring adopts envelope conformations, presenting its hydrophobic face towards target binding pockets while minimizing steric repulsion. Compared to cyclohexyl analogs, the cyclopentyl ring exhibits reduced ring flip energy barriers, enhancing adaptability to diverse protein environments [4]. This adaptability is quantified in molecular dynamics simulations showing ~15-20% higher conformational sampling efficiency than bulkier six-membered rings, directly translating to improved entropic profiles upon binding [6]. The carbonyl oxygen serves as a critical hydrogen bond acceptor, frequently engaging with backbone NH groups in kinase hinge regions (e.g., Met318 in ABL1), while the methylamino group's protonated state under physiological conditions facilitates salt bridge formation with conserved aspartate residues (Asp381 in SRC) [1] [6].

  • Table 2: Critical Structural Parameters and Functional Roles
    Structural FeatureBond Lengths/Angles (X-ray/DFT)Key Molecular PropertiesRole in Target Engagement
    Cyclopentyl RingC-C: 1.54±0.02Å; Ring Puckering: ~25°Moderate lipophilicity (cLogP ~1.8), Enhanced metabolic stability vs. phenylHydrophobic pocket filling; Van der Waals contacts with gatekeeper residues
    Ketone CarbonylC=O: 1.22Å; Dipole: ~2.7 DStrong H-bond acceptor; Electron-withdrawing effectH-bonding to kinase hinge region (e.g., Met318 NH in ABL1)
    Ethylene LinkerC-C: 1.52Å; C-C-N: 112±3°Optimal length for pharmacophore spacing; Conformational flexibilityPositions basic amine for salt bridge; Allows adaptive binding
    Methylamino GroupC-N: 1.45Å; N-H (protonated): 1.02ÅpKa ~10.2 (protonatable); Moderate basicityIonic interaction with conserved Asp (e.g., Asp381 in SRC); H-bond donation

The ethylene linker (-CH2CH2-) provides critical spatial separation between the hydrophobic cyclopentyl anchor and the cationic methylamino headgroup. This 3-4Å distance optimally positions the protonated nitrogen for salt bridges within catalytic sites, as evidenced by comparative studies with homologated propylene analogs showing >50% reduction in ABL1 inhibition when the spacer is extended [6]. Furthermore, this linker's rotational freedom allows the molecule to adopt bioactive conformations with minimal energy penalty, a feature exploited in flexible docking studies against dopamine and serotonin receptors, where it demonstrates superior pose convergence compared to rigid analogs [4]. Halogen bonding potential, though not intrinsic to this molecule, is often engineered by introducing halogen substituents (para-Cl, meta-F) on the cyclopentyl ring in derivatives, leveraging the cyclopentyl's sigma-hole positive electrostatic potential for enhanced binding affinity, as demonstrated in optimized SRC inhibitors achieving IC50 < 10 nM [3] [6].

Computational analyses underscore its role as a versatile scaffold. Molecular docking against kinase targets (ABL1, SRC) reveals distinct binding modes: the cyclopentyl occupies a deep hydrophobic pocket adjacent to the ATP site, displacing conserved water molecules, while the methylamino group interacts with the DFG motif. Enrichment studies in virtual screening libraries demonstrate that derivatives of this core exhibit 3-5x higher hit rates against aminergic GPCRs compared to phenyl-based analogs, attributed to the cyclopentyl's superior membrane permeability and reduced π-stacking interference [1] [4]. Quantum mechanical calculations (DFT/B3LYP) confirm that the molecule's lowest unoccupied molecular orbital (LUMO) is localized on the carbonyl, facilitating nucleophilic interactions crucial for covalent inhibitor design when modified to reactive Michael acceptors [6].

  • Table 3: Bioisosteric Replacements and Their Impact on Pharmacological Profiles
    Scaffold ModificationStructural RationaleEffect on Key ParametersBiological Consequence
    Cyclopentyl → CyclobutylIncreased ring strain; Smaller hydrophobic footprint↓ cLogP (~1.5); ↑ Solubility; ↓ Metabolic stabilityReduced kinase binding affinity (5-10x loss); Improved off-target selectivity for some GPCRs
    Cyclopentyl → CyclohexylIncreased lipophilicity; Greater steric bulk↑ cLogP (~2.3); ↓ Solubility; Similar metabolic stabilityEnhanced hydrophobic interactions but potential steric clashes; Mixed ABL1 affinity results
    Ketone → Methylene (CH2)Removal of H-bond acceptor; Reduced polarity↓ cLogP (~1.2); ↑ FlexibilityLoss of hinge binding in kinases; Retained activity for some GPCR targets via hydrophobic effect only
    Methylamino → DimethylaminoIncreased steric bulk; Lower basicity (pKa ~8.5)↑ cLogP (~2.0); ↓ H-bond donor capacityDisrupted ionic interactions in kinases; Enhanced CNS penetration for receptor targets
    Ethylene Linker → Vinylene (CH=CH)Introduction of rigidity & planarity↑ cLogP (~2.1); ↓ Conformational entropyMixed outcomes: Improved SRC binding (2x); Reduced ABL1 potency (5x); Phototoxicity risk

Strategic molecular hybridization leverages this scaffold. Its incorporation into larger bioactive molecules is exemplified by fusing it with heterocyclic systems (e.g., pyrazine in US8299246B2), where the cyclopentyl-methylaminopropanone moiety acts as a solubilizing and target-directing unit, improving overall pharmacokinetic profiles of lead compounds [6]. Patent analyses (e.g., US20230192683A1) reveal its frequent use in "molecular keystone" roles, connecting privileged fragments like benzimidazoles or pyridinyl groups while maintaining optimal spatial geometry for multi-target engagement [4]. This design logic underpins its prevalence in preclinical candidates targeting pain pathways through somatostatin receptor subtype-4 (SSTR4) modulation, where its balanced amphiphilicity enhances blood-brain barrier transit versus purely aromatic systems [4].

Properties

Product Name

1-Cyclopentyl-3-(methylamino)propan-1-one

IUPAC Name

1-cyclopentyl-3-(methylamino)propan-1-one

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

InChI

InChI=1S/C9H17NO/c1-10-7-6-9(11)8-4-2-3-5-8/h8,10H,2-7H2,1H3

InChI Key

HYWZCGUDILOPTF-UHFFFAOYSA-N

Canonical SMILES

CNCCC(=O)C1CCCC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.